molecular formula C18H16BrN3O B2843757 1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 691869-06-4

1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2843757
CAS No.: 691869-06-4
M. Wt: 370.25
InChI Key: DXBUFWHNBVQCSO-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide is a complex organic compound that features a pyrrole ring, a bromophenyl group, and a pyridinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.

    Attachment of the pyridinyl ethyl group: This can be done through a nucleophilic substitution reaction where the pyrrole ring is reacted with a pyridinyl ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions:

    Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of pyrrole-based compounds with biological targets.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The pyrrole ring and the bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
  • 1-(4-fluorophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
  • 1-(4-methylphenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide

Uniqueness

1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(2-pyridin-2-ylethyl)pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c19-14-6-8-16(9-7-14)22-13-3-5-17(22)18(23)21-12-10-15-4-1-2-11-20-15/h1-9,11,13H,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBUFWHNBVQCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=CC=CN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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